Cabotegravir Demonstrates Differential Antiviral Potency Against Non-B HIV-1 Subtypes Compared to Bictegravir and Dolutegravir
In an ex vivo study evaluating INSTI potency against HIV-1 clinical isolates from treatment-naïve patients infected with diverse subtypes, cabotegravir showed significantly lower IC50 values in non-B subtypes compared to subtype B (P < 0.05). This subtype-dependent potency pattern was distinct from bictegravir, which showed lower IC50 in only subtypes 01_AE and 02_AG, and differed from dolutegravir, which showed lower IC50 only in subtype C [1].
| Evidence Dimension | IC50 strand transfer activity by HIV-1 subtype |
|---|---|
| Target Compound Data | CAB IC50-ST: Lower in non-B subtypes vs. HIV-1B (P < 0.05) |
| Comparator Or Baseline | DTG: Lower IC50 in subtype C only (P = 0.003); BIC: Lower IC50 in 01_AE (P = 0.017) and 02_AG (P = 0.045) only |
| Quantified Difference | CAB demonstrated broader potency enhancement across non-B subtypes compared to DTG and BIC |
| Conditions | Ex vivo strand transfer assay using PBMCs from treatment-naïve patients infected with HIV-1 subtypes A1, B, C, 01_AE, and 02_AG |
Why This Matters
This broader subtype coverage supports cabotegravir selection for research or clinical programs targeting populations in regions with high non-B subtype prevalence (e.g., sub-Saharan Africa, Southeast Asia).
- [1] Saladini F, Giannini A, Giammarino F, et al. Ex-vivo antiretroviral potency of newer integrase strand transfer inhibitors cabotegravir and bictegravir in HIV type 1 non-B subtypes. AIDS. 2018;32(4):469-476. View Source
